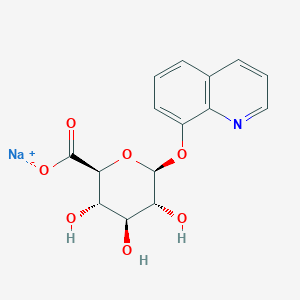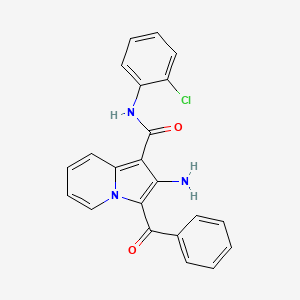
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C15H14NNaO7 and its molecular weight is 343.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme β-D-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver to make a variety of substances more water-soluble, thereby aiding in their excretion from the body.
Mode of Action
The compound acts as a substrate for β-D-glucuronidase . When this enzyme acts on the compound, it yields a brown precipitate upon cleavage . This reaction is used for the detection of E. coli, as this bacterium produces β-D-glucuronidase .
Result of Action
The cleavage of this compound by β-D-glucuronidase results in the formation of a brown precipitate . This reaction is used as a diagnostic tool for the detection of E. coli, as the presence of the brown precipitate indicates the presence of the bacterium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of β-D-glucuronidase can be affected by the pH of the environment, with optimal activity usually observed at a slightly acidic to neutral pH. Additionally, the stability of the compound may be affected by temperature, as it is recommended to be stored at −20°C .
Propiedades
Número CAS |
207728-71-0 |
|---|---|
Fórmula molecular |
C15H14NNaO7 |
Peso molecular |
343.26 g/mol |
Nombre IUPAC |
sodium;3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H15NO7.Na/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8;/h1-6,10-13,15,17-19H,(H,20,21);/q;+1/p-1 |
Clave InChI |
QYRMLNFJXNJXLO-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+] |
SMILES canónico |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)


![3-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2864403.png)
![3-[(2-Hydroxycyclobutyl)amino]phenol](/img/structure/B2864406.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)

![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)
![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)

